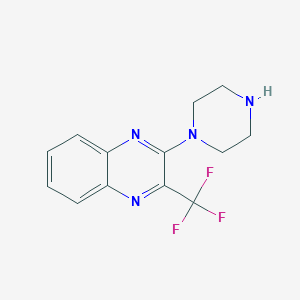

2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline

Description

Properties

IUPAC Name |

2-piperazin-1-yl-3-(trifluoromethyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N4/c14-13(15,16)11-12(20-7-5-17-6-8-20)19-10-4-2-1-3-9(10)18-11/h1-4,17H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLFXNXXDVCZMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3N=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Trifluoromethylquinoxaline Derivatives

- A reported method involves the reaction of 1,1,1-trifluorohexane-2,4-dione with appropriate diamines or quinoxaline precursors in tetrahydrofuran (THF) with triethylamine as a base, yielding quinoxaline 1,4-dioxide derivatives with trifluoromethyl substitution in good yields.

- Another approach uses condensation of 1,2-phenylenediamine derivatives with trifluoromethyl-substituted α-dicarbonyl compounds under catalytic conditions (e.g., pyridine or TiO2-Pr-SO3H) to form trifluoromethylquinoxalines efficiently at room temperature or mild heating.

Catalytic and Solvent Conditions

Introduction of Piperazinyl Group at 2-Position

Nucleophilic Substitution on Halogenated Quinoxaline

- The 2-position of quinoxaline is often functionalized with a chlorine substituent (2-chloro-3-(trifluoromethyl)quinoxaline), which acts as a leaving group.

- Piperazine can be introduced by nucleophilic aromatic substitution (SNAr) of this chloro group with piperazine under reflux or mild heating conditions in polar aprotic solvents such as dimethylformamide (DMF) or ethanol.

- This method yields 2-piperazinyl-3-(trifluoromethyl)quinoxaline derivatives with high purity and good yields.

Alternative Routes via Quinoxaline 1,4-Dioxides

- Quinoxaline 1,4-dioxides bearing trifluoromethyl groups can be converted to 7-aminoderivatives by nucleophilic substitution, which can be adapted for piperazine substitution as well, providing scaffold diversification opportunities.

Representative Reaction Scheme (Schematic)

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1,2-phenylenediamine + trifluoromethyl α-diketone | THF, triethylamine, rt | 3-(Trifluoromethyl)quinoxaline 1,4-dioxide | Good |

| 2 | 2-chloro-3-(trifluoromethyl)quinoxaline + piperazine | DMF or EtOH, reflux or rt | 2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline | High |

Analytical Characterization and Purity

- Synthesized compounds are characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Ultraviolet (UV) spectroscopy to confirm structure and purity.

- High-Performance Liquid Chromatography (HPLC) analysis confirms purity levels of ≥ 95% for the final compounds.

Summary of Key Research Findings

Chemical Reactions Analysis

Types of Reactions

2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions often involve reagents such as sodium borohydride.

Substitution: Common substitution reactions include nucleophilic substitution, where the piperazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced quinoxaline derivatives .

Scientific Research Applications

Antimicrobial Activity

Quinoxaline derivatives, including 2-piperazin-1-yl-3-(trifluoromethyl)quinoxaline, have been investigated for their antimicrobial properties. A study highlighted the synthesis of various quinoxaline derivatives, which exhibited significant antibacterial activity against Gram-positive bacteria and mycobacteria. The introduction of a trifluoromethyl group was found to enhance the binding affinity to cellular targets, improving the compounds' efficacy against resistant strains of bacteria such as Mycobacterium smegmatis .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound Name | Type of Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | Varies by strain |

| 2-Acyl-3-trifluoromethylquinoxaline | Antimycobacterial | Effective against M. smegmatis |

| Quinoxaline 1,4-dioxide derivatives | Antifungal | High activity against pathogenic fungi |

Inhibition of Receptor Tyrosine Kinases

Research has identified quinoxaline compounds as potential inhibitors of type III receptor tyrosine kinases (RTKs), which are implicated in various cancers and autoimmune diseases. The ability of this compound to inhibit kinases such as PDGFRα, FLT3, and CSF-IR positions it as a candidate for cancer treatment strategies. These kinases play crucial roles in cell proliferation and survival, making their inhibition a promising therapeutic approach .

Case Study: Cancer Treatment

In a patent application detailing the use of quinoxaline compounds for treating diseases mediated by RTKs, it was shown that these compounds could effectively modulate kinase activity, leading to reduced tumor growth in preclinical models. This suggests that this compound could be beneficial in developing targeted cancer therapies .

Antiviral Properties

The antiviral potential of quinoxaline derivatives has also been explored. Certain compounds have demonstrated activity against viral pathogens by interfering with viral replication mechanisms. For instance, studies have indicated that modifications to the quinoxaline structure can enhance its effectiveness against viruses .

Table 2: Antiviral Activity of Quinoxaline Derivatives

| Compound Name | Virus Targeted | Effective Concentration (EC50) |

|---|---|---|

| This compound | Various viruses | To be determined |

| Quinoxaline-based derivatives | Tobacco Mosaic Virus | EC50 values comparable to standard antiviral agents |

Neuropharmacological Effects

Some studies have suggested that quinoxalines may possess neuropharmacological properties, potentially acting as antipsychotic agents. For example, synthesized derivatives have shown activity exceeding that of standard antipsychotic drugs like Risperidone in animal models . This opens avenues for further research into their use in treating psychiatric disorders.

Mechanism of Action

The mechanism of action of 2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival . This inhibition can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Table 2: Piperazine Derivatives and Properties

Structural Analogues in Antiviral Therapy

Quinoxaline derivatives are prominent in HCV protease inhibitor design:

- 3-(Trifluoromethyl)quinoxaline P2+ moieties (): These derivatives exhibit superior stacking interactions with catalytic triads (e.g., His57) compared to non-fluorinated or bulkier substituents. The target compound’s trifluoromethyl group similarly optimizes vdW contacts .

- Quinoline-based analogues (): While structurally distinct, 7-(trifluoromethyl)quinoline derivatives highlight the importance of fluorine positioning for potency. The quinoxaline core in the target compound offers a broader interaction surface .

Biological Activity

2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoxaline core with a piperazine substituent and a trifluoromethyl group, which may enhance its lipophilicity and biological activity. The structural formula can be represented as follows:

Anticancer Activity

Research indicates that quinoxaline derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, derivatives have demonstrated IC50 values comparable to established chemotherapeutic agents like doxorubicin against prostate cancer cells (PC3) .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies reveal that it exhibits potent activity against both Gram-positive and Gram-negative bacteria. Specifically, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Antiparasitic Activity

Additionally, compounds in the quinoxaline family have demonstrated antiparasitic effects against various pathogens, including those responsible for tropical diseases such as schistosomiasis and malaria. This suggests a broader application of these compounds in treating infectious diseases .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cancer cell proliferation and survival.

- Induction of Reactive Oxygen Species (ROS) : It can lead to increased oxidative stress within cells, promoting apoptosis in cancer cells.

- Antimicrobial Mechanisms : The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways contributes to its antimicrobial efficacy .

Case Studies and Research Findings

Several studies have highlighted the potential of quinoxaline derivatives in biomedical applications:

- A study published in MDPI demonstrated that derivatives with trifluoromethyl substitutions had enhanced activity against various bacterial strains compared to their non-modified counterparts .

- Another research article indicated that the introduction of a piperazine moiety could modulate the antimicrobial properties of quinoxalines, suggesting structure-activity relationships that are crucial for drug development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline?

- Methodological Answer : The synthesis typically involves functionalizing quinoxaline scaffolds. For example, a related compound, 2-chloro-3-(piperazin-1-yl)quinoxaline, is synthesized via condensation of o-phenylenediamine with oxalic acid under acidic conditions to form quinoxaline-2,3-dione, followed by chlorination with POCl₃/DMF. Piperazine is then introduced via nucleophilic substitution in ethanol with triethylamine as a base . For trifluoromethyl substitution, methods like direct fluorination or using pre-functionalized building blocks (e.g., 3-(trifluoromethyl)phenyl precursors) are employed, followed by purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- X-ray crystallography for unambiguous structural determination (e.g., crystal data reported for trifluoromethyl-substituted quinoxalines, including space groups and unit cell parameters) .

- Mass spectrometry (ESI/HRMS) for molecular weight validation.

- UV/vis spectroscopy to assess electronic properties, particularly relevant for photodynamic applications .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity (LogP), improving membrane permeability. Its strong electron-withdrawing nature alters electronic density, which can be quantified via Hammett constants. Solubility and stability studies in polar/non-polar solvents (e.g., DMSO, ethanol) are recommended to assess formulation compatibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in trifluoromethyl substituent effects on biological potency?

- Methodological Answer : Conflicting data on trifluoromethyl’s impact (e.g., reduced potency in HCV protease inhibitors vs. retained activity in optimized derivatives) require systematic SAR:

- Comparative biochemical assays : Test analogs with varying substituents (e.g., CF₃ vs. ethyl/isopropyl) against target enzymes (e.g., HCV NS3/4A protease) to isolate steric vs. electronic effects .

- Co-crystallization studies : Resolve binding mode discrepancies (e.g., steric clashes with Asp168 vs. favorable stacking with catalytic residues) .

- Free-energy perturbation (FEP) calculations : Quantify substituent contributions to binding affinity .

Q. What computational strategies are effective for predicting target interactions of this compound derivatives?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with catalytic sites (e.g., HCV protease’s His57 and Asp168) .

- Molecular dynamics (MD) simulations : Assess conformational stability of inhibitor-enzyme complexes over 100+ ns trajectories.

- Quantum mechanical (QM) calculations : Evaluate electronic effects of the trifluoromethyl group on binding energetics .

Q. How can crystallographic data resolve mechanistic ambiguities in antiviral activity?

- Methodological Answer : Co-crystal structures (e.g., with HCV protease variants) reveal:

- Steric accommodation : Trifluoromethyl’s orientation relative to catalytic triad residues.

- Intermolecular interactions : Hydrogen bonding with backbone amides or π-stacking with His57.

- Resistance mechanisms : Structural shifts in drug-resistant variants (e.g., D168A) .

Q. What strategies mitigate potency losses against drug-resistant viral variants?

- Methodological Answer :

- P2/P4 synergistic design : Combine 3-(trifluoromethyl)quinoxaline with fluorinated P4 capping groups to enhance van der Waals contacts and avoid electrostatic repulsion .

- Macrocyclic optimization : Introduce rigidity via P1–P3 macrocycles to stabilize binding conformations .

- Dual-target inhibitors : Incorporate motifs addressing secondary viral entry pathways .

Q. How can data contradictions in substituent effects be reconciled through experimental design?

- Methodological Answer :

- Orthogonal assays : Validate biochemical IC₅₀ values with cell-based replicon assays to account for membrane permeability differences .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to distinguish enthalpic (H-bonding) vs. entropic (hydrophobic) contributions.

- Meta-analysis : Cross-reference published SAR data (e.g., 3-(trifluoromethyl) vs. 3-isopropyl analogs) to identify consensus trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.